N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)thiophene-2-carboxamide
Description
N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)thiophene-2-carboxamide is a structurally complex molecule featuring three distinct heterocyclic systems: a cyclopenta[g]chromen (coumarin derivative), a benzofuran, and a thiophene carboxamide moiety.
Properties
IUPAC Name |
N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO4S/c27-22-13-18(17-11-14-5-3-6-15(14)12-20(17)29-22)24-23(16-7-1-2-8-19(16)30-24)26-25(28)21-9-4-10-31-21/h1-2,4,7-13H,3,5-6H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCFTXUIHAPUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC(=O)C=C3C4=C(C5=CC=CC=C5O4)NC(=O)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromen and benzofuran intermediates, followed by their coupling with thiophene-2-carboxamide under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism by which N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
N-(2-Nitrophenyl)thiophene-2-carboxamide ()
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide ()
- Structure : Combines cyclopenta[b]thiophene and benzofuran carboxamide moieties.
- Key Properties: Molecular weight: 326.4 g/mol; XLogP3: 3.6 (indicative of moderate lipophilicity). Hydrogen bond donor/acceptor count: 2/4, suggesting moderate solubility .
2-[(2,2-Dimethylpropanoyl)amino]-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide ()
- Structure : Cyclopenta[b]thiophene core with a 4-methylphenyl substituent.
- Synthesis : Likely involves coupling of cyclopenta-thiophene precursors with substituted anilines, analogous to methods in .
Pharmacological Analogs
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide ()
Thiophene Carboxamide Derivatives (General)
- Common Features :
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Table 2: Crystallographic Data (Dihedral Angles)
Research Findings and Implications
- Structural Flexibility : The target compound’s cyclopenta[g]chromen moiety introduces steric hindrance, likely reducing planarity compared to simpler thiophene carboxamides. This may affect binding to flat enzymatic pockets but improve selectivity .
- Biological Potential: Analogs with nitro or chlorophenyl groups () show antimicrobial activity, suggesting the target compound could be optimized for similar applications.
Biological Activity
Structural Characteristics
The compound features:
- Cyclopenta[g]chromene moiety : This component is known for various biological activities, including anti-inflammatory and anticancer properties.
- Benzofuran unit : Benzofurans have been associated with neuroprotective and anticancer effects.
- Thiophene ring : Thiophenes are often involved in biological activities such as antimicrobial and anticancer effects.
Potential Pharmacological Effects
Research into compounds with similar structures suggests that N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)thiophene-2-carboxamide may exhibit various biological activities. However, specific studies on this compound are lacking. The following table summarizes the potential activities based on structural analogs:
| Compound Class | Biological Activity | Notes |
|---|---|---|
| Cyclopenta[g]chromenes | Anti-inflammatory, anticancer | Known for diverse pharmacological effects |
| Benzofurans | Neuroprotective, anticancer | Associated with various therapeutic applications |
| Thiophenes | Antimicrobial, anticancer | Commonly studied for their biological properties |
While the exact mechanism of action for this compound remains unknown due to a lack of research data, it can be hypothesized based on the mechanisms observed in related compounds:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on specific enzymes linked to inflammation and cancer progression.
- Antioxidant Activity : Compounds with structural similarities often exhibit antioxidant properties that could protect cells from oxidative stress.
- Interaction with Cellular Receptors : The unique structure may allow interaction with various biological receptors, influencing cellular signaling pathways.
Related Compound Studies
- Benzofuran Derivatives : A study indicated that benzofuran derivatives exhibited significant cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction mechanisms involving caspase activation .
- Cyclopenta[g]chromene Analogues : Research on cyclopenta[g]chromene derivatives revealed potential anti-inflammatory and anticancer activities; however, specific data on their mechanisms was not detailed.
- Thiophene Compounds : Thiophene-based compounds have been shown to possess antimicrobial properties and were evaluated for their efficacy against various pathogens .
Future Research Directions
Given the limited information currently available about this compound:
- In Vitro Studies : Conducting in vitro assays to evaluate cytotoxicity against different cancer cell lines will be crucial.
- Mechanistic Studies : Investigating the compound's interaction with biological targets can provide insights into its pharmacological potential.
- Comparative Analysis : Studying its activity in relation to known benzofuran and cyclopenta[g]chromene derivatives can elucidate its unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
